molecular formula C16H11F4N3 B5578989 N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5578989
M. Wt: 321.27 g/mol
InChI Key: CVTIYDPAYKFIOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinamines, including compounds similar to N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine, often involves catalytic and non-catalytic pathways. One approach involves the catalyst-free synthesis of quinazolinamines from 2-fluorobenzonitriles, utilizing KO(t)Bu as a promoter with 2-aminopyridines or amidines, producing desired heterocycles in moderate to good yields (Feng & Wu, 2015). Another method describes the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic oxidative conditions to construct 2-aryl/heteroaryl quinazolines, demonstrating a broad substrate scope and high tolerance for sensitive functional groups (Gopalaiah, Saini, & Devi, 2017).

Molecular Structure Analysis

The molecular structure of fluorine-substituted quinazolinamine derivatives has been elucidated using single-crystal X-ray diffraction. Studies reveal that these compounds can form interesting 3D networks through hydrogen bonds and π-π interactions, which could be crucial for their biological activities and solubility properties (Sun, Gao, Wang, & Hou, 2019).

Chemical Reactions and Properties

Quinazolinamines are versatile scaffolds that can undergo various chemical reactions. For instance, the synthesis of quinazolines from 2-aminobenzylamines with N-substituted benzylamines showcases the compound's ability to partake in transition-metal free, additive-free, and solvent-free conditions, highlighting their green chemistry potential (Tiwari & Bhanage, 2016).

Physical Properties Analysis

The physical properties of quinazolinamines, particularly those substituted with fluorine, are influenced by their molecular structure. The inclusion of fluorine atoms often enhances the compound's solubility in various solvents, which is advantageous for pharmaceutical applications. The crystal structures of fluorine-substituted derivatives indicate improved solubility, which can exceed 50 mg ml^-1 in water or PBS buffer system at room temperature, a property valuable for drug formulation (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties of N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine and related compounds are characterized by their reactivity towards various chemical transformations. These compounds are amenable to reactions such as nucleophilic substitutions and oxidative conditions, enabling the synthesis of a wide array of derivatives with potential biological activities. The presence of fluorine atoms significantly impacts the compound's reactivity, offering unique opportunities for the development of new chemical entities (Gopalaiah et al., 2017).

Scientific Research Applications

Synthesis and Evaluation as Anti-tubercular Agents

N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine and its derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. The structure-activity relationships of these compounds have been systematically examined to identify key determinants of their potency against Mycobacterium tuberculosis. This research highlights the compound's efficacy in inhibiting bacterial growth, suggesting its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Synthesis Techniques

The chemical synthesis of quinazolines, including N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine, involves innovative methodologies that enhance the efficiency and yield of these compounds. Techniques such as catalyst-free conditions and the use of elemental sulfur as a promoter have been developed, offering new pathways for preparing complex quinazoline structures under mild conditions (Feng & Wu, 2015; Nguyen et al., 2020).

Anticancer Activity

Research into the anticancer properties of N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine analogues has shown promising results. These compounds have been synthesized and tested against various cancer cell lines, demonstrating significant inhibitory effects on tumor growth and proliferation. The exploration of these derivatives as potential therapeutic agents for cancer treatment is a key area of interest, highlighting the compound's versatility in medicinal chemistry (Wang et al., 2009).

Antibacterial Properties

The antibacterial activity of N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives against multidrug-resistant Staphylococcus aureus has been investigated. These studies have identified compounds with low micromolar minimum inhibitory concentrations, offering a new avenue for the development of antibacterial agents. The identification of new hit compounds through structure-activity and structure-property relationship studies contributes to the ongoing search for effective treatments against resistant bacterial strains (Van Horn et al., 2014).

Potential as MERS-CoV Inhibitors

In the context of emerging viral infections, N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives have been synthesized and evaluated for their activity against MERS-CoV, showing high inhibitory effects. This research underscores the compound's potential utility in addressing viral outbreaks by identifying potent inhibitors of virus replication (Lee et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3/c17-11-7-5-10(6-8-11)9-21-14-12-3-1-2-4-13(12)22-15(23-14)16(18,19)20/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTIYDPAYKFIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine

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